2-cyano-3-(3,4-dihydroxyphenyl)-N-(2-methylcyclohexyl)prop-2-enamide
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Overview
Description
2-cyano-3-(3,4-dihydroxyphenyl)-N-(2-methylcyclohexyl)prop-2-enamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a cyano group, a dihydroxyphenyl group, and a methylcyclohexyl group, making it a versatile molecule for various chemical reactions and studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-3-(3,4-dihydroxyphenyl)-N-(2-methylcyclohexyl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dihydroxybenzaldehyde, 2-methylcyclohexylamine, and acrylonitrile.
Condensation Reaction: The first step involves the condensation of 3,4-dihydroxybenzaldehyde with acrylonitrile in the presence of a base such as sodium hydroxide to form 2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enal.
Amidation Reaction: The resulting product is then reacted with 2-methylcyclohexylamine under acidic conditions to yield the final compound, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-cyano-3-(3,4-dihydroxyphenyl)-N-(2-methylcyclohexyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group, with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-cyano-3-(3,4-dihydroxyphenyl)-N-(2-methylcyclohexyl)prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-cyano-3-(3,4-dihydroxyphenyl)-N-(2-methylcyclohexyl)prop-2-enamide involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The dihydroxyphenyl group can scavenge free radicals, reducing oxidative stress in cells.
Anti-inflammatory Effects: The compound can inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.
Cytotoxic Effects: In cancer cells, the compound may induce apoptosis through the activation of specific signaling pathways and the inhibition of cell proliferation.
Comparison with Similar Compounds
2-cyano-3-(3,4-dihydroxyphenyl)-N-(2-methylcyclohexyl)prop-2-enamide can be compared with similar compounds such as:
Curcumin: A natural compound with similar antioxidant and anti-inflammatory properties but a different chemical structure.
Resveratrol: Another natural compound with antioxidant and anti-inflammatory effects, but with a different mechanism of action.
Quercetin: A flavonoid with antioxidant and anti-inflammatory properties, structurally different but functionally similar.
These comparisons highlight the uniqueness of this compound in terms of its synthetic origin and specific chemical structure, which confer distinct properties and applications.
Properties
IUPAC Name |
2-cyano-3-(3,4-dihydroxyphenyl)-N-(2-methylcyclohexyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-11-4-2-3-5-14(11)19-17(22)13(10-18)8-12-6-7-15(20)16(21)9-12/h6-9,11,14,20-21H,2-5H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEJJEOHHXUPABQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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